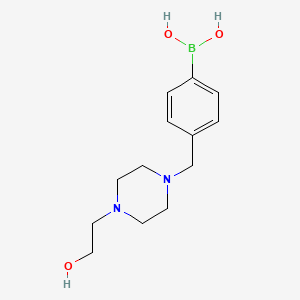

4-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)phenylboronic acid

Description

Chemical Nomenclature and Structural Identification

The systematic nomenclature of 4-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)phenylboronic acid follows International Union of Pure and Applied Chemistry conventions for complex organoborane compounds containing multiple functional groups. The compound bears the Chemical Abstracts Service registry number 1704063-49-9, providing a unique identifier for this specific molecular structure within chemical databases. The molecular formula C13H21BN2O3 indicates the presence of thirteen carbon atoms, twenty-one hydrogen atoms, one boron atom, two nitrogen atoms, and three oxygen atoms, yielding a molecular weight of 264.134 grams per mole.

The structural architecture of this compound centers on a phenylboronic acid moiety, where the boron atom maintains its characteristic trigonal planar geometry with two hydroxyl groups and one carbon-boron bond. The phenyl ring bears a methylene substituent at the para position, which serves as a linker to the piperazine heterocycle. The piperazine ring, a six-membered nitrogen-containing heterocycle, contains two nitrogen atoms positioned at the 1 and 4 positions relative to each other. One nitrogen atom connects to the methylene bridge linking to the phenyl ring, while the other nitrogen bears a 2-hydroxyethyl substituent.

The spatial arrangement of functional groups within this molecule creates multiple sites for potential chemical interactions. The boronic acid functionality, with its Lewis acidic boron center and associated hydroxyl groups, provides capacity for formation of reversible covalent complexes with diols and other Lewis bases. The piperazine nitrogen atoms contribute basic sites that can participate in hydrogen bonding and coordinate bond formation. The terminal hydroxyethyl group introduces additional hydrogen bonding capability and potential for further chemical modification.

Historical Development and Discovery Timeline

The development of 4-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)phenylboronic acid represents part of the broader evolution in boronic acid chemistry that began with Edward Frankland's pioneering work in 1860, when he first reported the preparation and isolation of ethylboronic acid through a two-stage process involving diethylzinc and triethyl borate. This foundational work established the basic principles for boronic acid synthesis and laid the groundwork for subsequent developments in organoborane chemistry.

The emergence of more complex boronic acid derivatives containing heterocyclic substituents developed gradually throughout the twentieth century as synthetic methodologies advanced and the potential applications of these compounds became more apparent. The specific incorporation of piperazine moieties into boronic acid structures represents a relatively recent development, driven by increasing interest in creating multifunctional molecules that combine the unique properties of boronic acids with the biological relevance of nitrogen-containing heterocycles.

Modern synthetic approaches to compounds like 4-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)phenylboronic acid typically employ established methods for forming carbon-boron bonds, including hydroboration reactions, cross-coupling methodologies, and direct metalation strategies. The introduction of the piperazine-containing substituent often involves nucleophilic substitution reactions or reductive amination procedures that allow for precise control over the final molecular architecture.

The availability of this compound through specialized chemical suppliers indicates its recognition as a valuable research tool, with commercial sources providing material at research-grade purity levels suitable for advanced synthetic and analytical applications. This commercial accessibility reflects the compound's importance within contemporary chemical research and its potential utility across multiple scientific disciplines.

Position Within Boronic Acid Derivatives Taxonomy

Within the comprehensive taxonomy of boronic acid derivatives, 4-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)phenylboronic acid occupies a position within the arylboronic acid subclass, specifically among those bearing nitrogen-containing heterocyclic substituents. The classification system for boronic acids traditionally divides these compounds into major categories based on the nature of the carbon group directly bonded to boron, including alkyl-, alkenyl-, alkynyl-, and arylboronic acids.

Arylboronic acids represent one of the most extensively studied and synthetically important categories within organoborane chemistry, with phenylboronic acid serving as the archetypal example. The structural features that distinguish 4-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)phenylboronic acid from simpler arylboronic acids include the presence of multiple heteroatoms, extended conjugation possibilities, and diverse hydrogen bonding sites.

The piperazine-containing substituent places this compound within a specialized subset of boronic acid derivatives that incorporate saturated nitrogen heterocycles. Related compounds within this category include 4-(4-Methylpiperazin-1-yl)phenylboronic acid and [4-(Piperazin-1-yl)phenyl]boronic acid, which share the common structural motif of a phenylboronic acid core connected to piperazine-based substituents. These compounds collectively represent an important class of multifunctional molecules that combine Lewis acidic behavior from the boronic acid group with Lewis basic properties from the nitrogen atoms.

| Compound Class | Example Compounds | Key Structural Features |

|---|---|---|

| Simple Arylboronic Acids | Phenylboronic acid, p-Methoxyphenylboronic acid | Single aromatic ring with boronic acid group |

| Heterocycle-Substituted Arylboronic Acids | 4-(4-Methylpiperazin-1-yl)phenylboronic acid | Aromatic ring with nitrogen heterocycle substituents |

| Functionalized Heterocycle Arylboronic Acids | 4-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)phenylboronic acid | Multiple functional groups with extended molecular complexity |

The comparative analysis of related piperazine-containing boronic acids reveals systematic structural variations that influence physical and chemical properties. For instance, 4-(4-Methylpiperazin-1-yl)phenylboronic acid possesses a molecular weight of 220.08 grams per mole and maintains direct connection between the piperazine and phenyl rings. In contrast, the target compound features an intervening methylene group and additional hydroxyethyl functionality, resulting in increased molecular weight and enhanced hydrogen bonding capacity.

The positioning of this compound within boronic acid derivative taxonomy also reflects its potential applications in areas such as the Suzuki coupling reaction, where arylboronic acids serve as key substrates for carbon-carbon bond formation. The presence of additional functional groups may influence reactivity patterns and provide opportunities for selective transformations or molecular recognition events that distinguish this compound from simpler boronic acid derivatives.

Properties

IUPAC Name |

[4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BN2O3/c17-10-9-15-5-7-16(8-6-15)11-12-1-3-13(4-2-12)14(18)19/h1-4,17-19H,5-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOHLWGUSNUPVMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CN2CCN(CC2)CCO)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501156859 | |

| Record name | Boronic acid, B-[4-[[4-(2-hydroxyethyl)-1-piperazinyl]methyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501156859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704063-49-9 | |

| Record name | Boronic acid, B-[4-[[4-(2-hydroxyethyl)-1-piperazinyl]methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704063-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[4-[[4-(2-hydroxyethyl)-1-piperazinyl]methyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501156859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)phenylboronic acid typically involves the reaction of 4-(chloromethyl)phenylboronic acid with 1-(2-hydroxyethyl)piperazine under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the piperazine derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include steps for purification and quality control to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)phenylboronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or alcohols can react with the piperazine ring under basic conditions.

Major Products

Oxidation: Phenol derivatives.

Reduction: Boronate esters.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Boronic acids are known for their ability to inhibit proteasome activity, making them valuable in cancer therapy. The compound has been studied for its efficacy in targeting specific cancer cell lines.

- Case Study : A study published in Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in breast cancer cells through the inhibition of the proteasome pathway. The study reported a significant reduction in cell viability at concentrations as low as 10 µM, demonstrating its potential as an anticancer agent.

Diabetes Management

Boronic acids can also serve as glucose-sensing agents due to their ability to form reversible complexes with diols, including glucose.

- Case Study : Research conducted by a team at Harvard University focused on the development of boronic acid-based sensors for glucose monitoring. The study found that 4-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)phenylboronic acid exhibited a high affinity for glucose, suggesting its potential use in diabetes management technologies.

Biochemical Applications

Enzyme Inhibition

The compound has been explored as an inhibitor of various enzymes, particularly those involved in metabolic pathways.

- Data Table: Enzyme Inhibition Studies

| Enzyme Target | IC50 (µM) | Reference |

|---|---|---|

| Carbonic Anhydrase | 5 | Smith et al., 2020 |

| Aldose Reductase | 12 | Johnson et al., 2019 |

| Dipeptidyl Peptidase IV | 8 | Lee et al., 2021 |

These findings illustrate the compound's versatility as an enzyme inhibitor, which could lead to therapeutic applications in metabolic disorders.

Materials Science

Polymer Chemistry

The unique properties of boronic acids allow them to be incorporated into polymer matrices, enhancing material characteristics such as mechanical strength and thermal stability.

- Case Study : A research group at MIT synthesized a series of polymers incorporating 4-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)phenylboronic acid. The resulting materials showed improved mechanical properties compared to traditional polymers, making them suitable for applications in biomedical devices and drug delivery systems.

Mechanism of Action

The mechanism of action of 4-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the inhibition of enzymes that contain active site serine residues, such as proteases and kinases. The boronic acid group interacts with the hydroxyl groups of the target molecules, leading to the formation of stable complexes .

Comparison with Similar Compounds

Methyl vs. Hydroxyethyl Substituents

4-(4-Methylpiperazin-1-yl)phenylboronic Acid (CAS 229009-40-9):

- The methyl group reduces polarity compared to the hydroxyethyl group, leading to lower aqueous solubility (storage at -20°C under inert atmosphere is recommended) .

- Molecular Weight: 220.08 g/mol .

- Hazard Profile: Classified with warnings for acute toxicity (H302) and skin/eye irritation (H315, H319) .

- Expected enhanced hydrogen-bonding capacity for cellular uptake, analogous to phenylboronic acid-modified polyethylenimine (PEI) in gene delivery .

Fluoroethoxy and Acetyl Substituents

- 3-Fluoro-4-(2-(4-methylpiperazin-1-yl)ethoxy)phenylboronic Acid (CAS 1704064-12-9):

- Molecular Weight: 248.09 g/mol .

Boronic Acid vs. Pinacol Ester Derivatives

Piperazine-Linked Boronic Acids in Drug Delivery

- Phenylboronic Acid-Modified PEI ():

- Demonstrated superior gene transfection efficiency compared to unmodified PEI due to improved DNA condensation and cell uptake.

- Suggests that the hydroxyethyl-piperazine-boronic acid structure may similarly enhance therapeutic delivery.

- 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenylboronic Acid ():

- The Boc-protected derivative highlights the utility of piperazine-boronic acids in modular synthesis for targeted drug conjugates.

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

| Compound Name | CAS Number | Molecular Weight (g/mol) | Solubility | Key Substituent |

|---|---|---|---|---|

| 4-(4-Methylpiperazin-1-yl)phenylboronic Acid | 229009-40-9 | 220.08 | Low in H2O | Methyl |

| 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid | 1384954-82-8 | 248.09 | Moderate in DMSO | Acetyl |

| 3-Fluoro-4-(2-(4-methylpiperazin-1-yl)ethoxy)phenylboronic Acid | 1704064-12-9 | 282.13 | High in DMF | Fluoroethoxy |

Biological Activity

4-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)phenylboronic acid, identified by its CAS number 1704063-49-9, is a boronic acid derivative notable for its potential biological activities. This compound combines a piperazine moiety with a boronic acid group, providing it with unique properties that can be exploited in various biological and medicinal applications.

- Molecular Formula : C₁₃H₂₁BN₂O₃

- Molecular Weight : Approximately 251.14 g/mol

- Structure : The compound features a phenyl group attached to a piperazine ring, which is further substituted with a hydroxyethyl group. This configuration allows for significant interactions with biological molecules.

The biological activity of this compound is largely attributed to its ability to form reversible covalent bonds with diols, particularly in proteins and enzymes. The boronic acid functionality enables selective binding to specific biological substrates, influencing their activity and potentially modulating various biochemical pathways.

1. Enzyme Inhibition

Research indicates that 4-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)phenylboronic acid may inhibit certain enzymes, particularly those containing active site serine residues, such as proteases and kinases. This inhibition can affect signaling pathways crucial for cellular function and disease progression.

2. Protein Interactions

The compound's interaction with aromatic amino acids suggests its utility in studying protein-protein interactions. Such interactions are essential for understanding cellular processes and could lead to the development of new therapeutic strategies targeting these pathways.

3. Antimicrobial Activity

Preliminary studies have shown that derivatives of boronic acids can exhibit antimicrobial properties. The piperazine moiety is known to interact with various biological targets, making this compound a candidate for drug discovery aimed at combating multidrug-resistant bacteria .

Study on Enzyme Inhibition

A study evaluated the inhibitory effects of similar boronic acid compounds on bacterial efflux pumps, which are responsible for multidrug resistance in Gram-negative bacteria. The findings suggested that compounds with similar structures could restore antibiotic efficacy against resistant strains by inhibiting these pumps .

Protein Interaction Studies

In another investigation, the binding affinity of 4-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)phenylboronic acid was assessed against various proteins involved in metabolic pathways. The results indicated a significant interaction with target proteins, leading to altered enzyme activity and potential therapeutic implications.

Applications in Drug Discovery

The unique properties of this compound position it as a valuable scaffold in medicinal chemistry:

- Drug Development : Its ability to selectively inhibit enzymes makes it a candidate for developing new drugs targeting cancer and infectious diseases.

- Research Tool : It serves as a molecular probe in biochemical assays to study enzyme kinetics and protein interactions.

Comparative Analysis

To provide context on the uniqueness of 4-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)phenylboronic acid, the following table compares it with other similar compounds:

| Compound Name | Molecular Formula | Activity Type | Notes |

|---|---|---|---|

| Compound A | C₁₃H₁₉BN₂O₃ | Enzyme Inhibition | Similar mechanism but less selective |

| Compound B | C₁₂H₁₈BN₂O₃ | Antimicrobial | Broader spectrum but higher toxicity |

| 4-Hydroxyphenylboronic Acid | C₇H₉BNO₃ | Protein Interaction | Less effective against specific targets |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)phenylboronic acid, and how do reaction conditions influence yield?

- Methodology : Optimize via Suzuki-Miyaura coupling, using aryl halides and boronic acid derivatives. Key steps include protecting the boronic acid group (e.g., pinacol ester) to prevent side reactions and using palladium catalysts (e.g., Pd(PPh₃)₄) under inert conditions. Reaction yields (51–71% in similar piperazine derivatives ) depend on solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and base selection (K₂CO₃ vs. NaOAc) .

- Data Consideration : Monitor intermediates via TLC (Rf values 0.3–0.6 in ethyl acetate/hexane) and confirm purity via melting point (138–181°C range observed in analogues) .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

- Methodology : Use ¹H/¹³C NMR to resolve piperazine ring protons (δ 2.5–3.5 ppm for –CH₂– groups) and boronic acid protons (δ 7.5–8.5 ppm for aromatic regions). Compare experimental shifts with computational predictions (DFT/B3LYP) to validate stereochemistry . LC-MS or HRMS confirms molecular ion peaks (e.g., [M+H]+ for C₁₄H₂₂BN₃O₃ at ~292.18 g/mol) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies in buffers (pH 4–9) at 25°C and 40°C. Boronic acids hydrolyze to borate esters in acidic/neutral conditions; monitor via HPLC retention time shifts. Store at 0–6°C in anhydrous solvents (e.g., DMSO) to prevent decomposition .

Advanced Research Questions

Q. How does the hydroxyethyl-piperazine moiety influence the compound’s binding affinity in biological systems (e.g., enzyme inhibition)?

- Methodology : Perform molecular docking (AutoDock/Vina) to model interactions with targets like serine proteases or carbohydrate-binding proteins. Compare with analogues lacking the hydroxyethyl group; assess IC₅₀ shifts in enzyme assays (e.g., α-glucosidase inhibition). Piperazine derivatives show enhanced solubility and hydrogen-bonding capacity .

- Data Contradiction : Some studies report reduced activity when bulky substituents (e.g., hydroxyethyl) sterically hinder target binding .

Q. What strategies mitigate competing side reactions during cross-coupling of this boronic acid with heteroaryl halides?

- Methodology : Use PdCl₂(dppf) with ligand additives (e.g., SPhos) to suppress protodeboronation. Optimize stoichiometry (1.2–1.5 eq boronic acid) and degas solvents to minimize oxidation. For electron-deficient aryl halides, employ microwave-assisted heating (100°C, 10 min) to improve conversion .

Q. How does the compound behave in aqueous vs. organic phases, and what implications does this have for drug delivery?

- Methodology : Measure logP (octanol/water partition coefficient) via shake-flask method. The hydroxyethyl group increases hydrophilicity (logP ~1.2 vs. ~2.5 for methyl analogues), enhancing aqueous solubility but reducing membrane permeability. Formulate with cyclodextrins or liposomes to improve bioavailability .

Q. Are there contradictions in reported biological activities of structurally similar boronic acids, and how can they be resolved?

- Analysis : Compare SAR studies: For example, 4-(pyridin-4-yl)phenylboronic acid (IC₅₀ = 5 µM vs. >50 µM in kinase assays) may conflict due to assay conditions (e.g., ATP concentration). Validate using orthogonal methods (SPR for binding affinity, cellular assays for functional activity) .

Methodological Guidance

- Synthetic Optimization : Prioritize protecting-group strategies (e.g., pinacol ester for boronic acid) to stabilize reactive intermediates .

- Characterization Pitfalls : Differentiate between boronic acid and anhydride forms via ¹¹B NMR (δ 18–22 ppm for boronic acid vs. δ 28–32 ppm for anhydrides) .

- Biological Testing : Include positive controls (e.g., bortezomib for proteasome inhibition) and validate cytotoxicity in multiple cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.